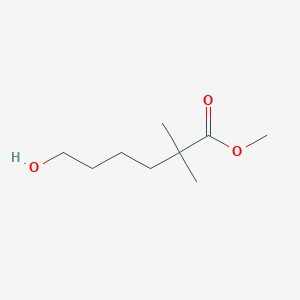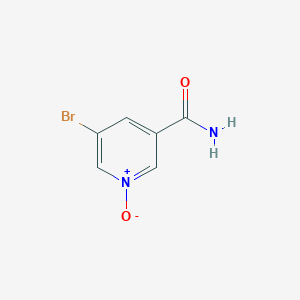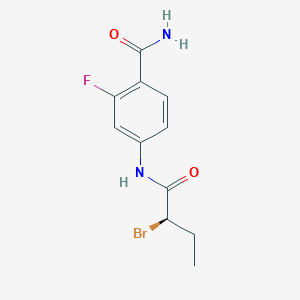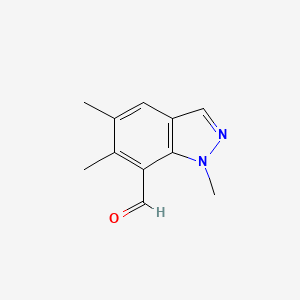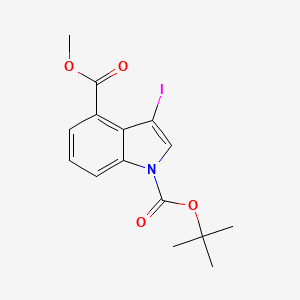
1-tert-butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate is a complex organic compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the tert-butyl and methyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and green chemistry principles can also be employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in different indole derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions can be performed using hydrogen gas or metal hydrides like lithium aluminum hydride.
Substitution reactions often involve nucleophiles and catalysts like palladium or nickel.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in pharmaceuticals and other applications.
Scientific Research Applications
1-tert-Butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound can be used in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-tert-butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The specific mechanism may vary depending on the derivative and its application.
Comparison with Similar Compounds
1-tert-Butyl 4-methyl 3-iodo-1H-indole-1,4-dicarboxylate is unique due to its specific structural features, such as the presence of the tert-butyl and methyl groups. Similar compounds include:
1-tert-Butyl 3-iodo-1H-indole-1-carboxylate: Lacks the 4-methyl group.
1-Methyl 3-iodo-1H-indole-1-carboxylate: Lacks the tert-butyl group.
3-Iodo-1H-indole-1-carboxylate: Lacks both the tert-butyl and methyl groups.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H16INO4 |
|---|---|
Molecular Weight |
401.20 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-iodoindole-1,4-dicarboxylate |
InChI |
InChI=1S/C15H16INO4/c1-15(2,3)21-14(19)17-8-10(16)12-9(13(18)20-4)6-5-7-11(12)17/h5-8H,1-4H3 |
InChI Key |
XMXJGTSJMAHQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


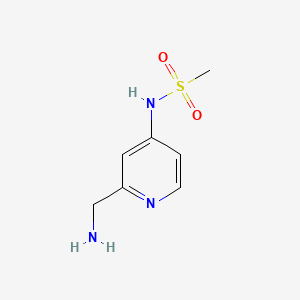
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)


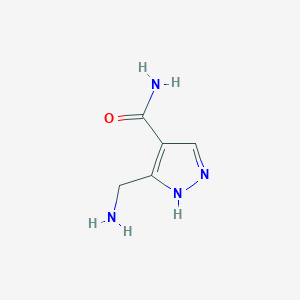


![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
